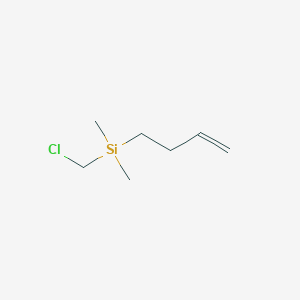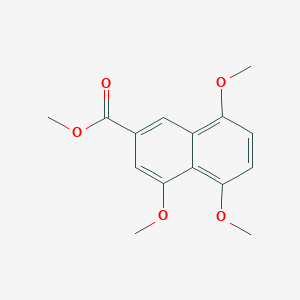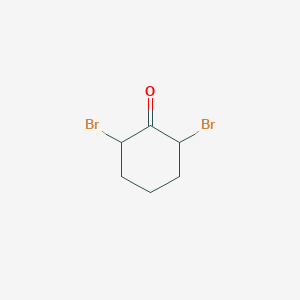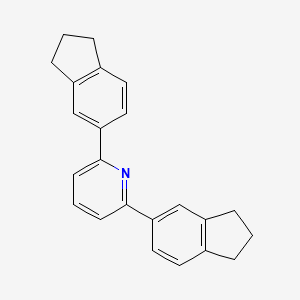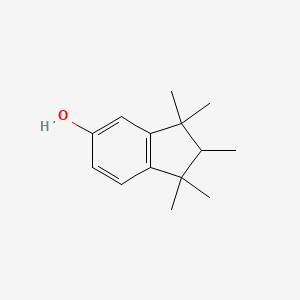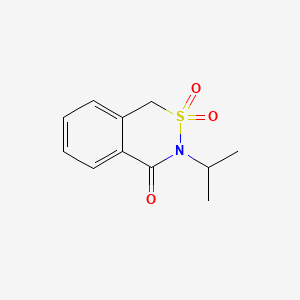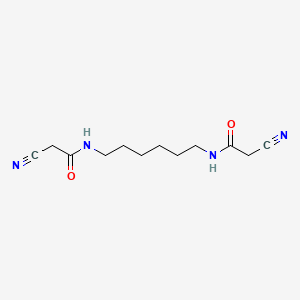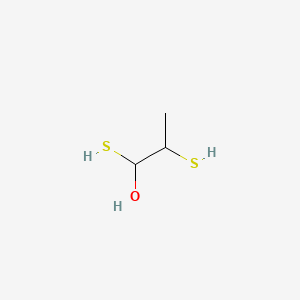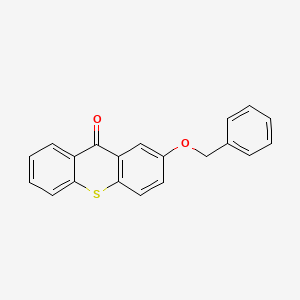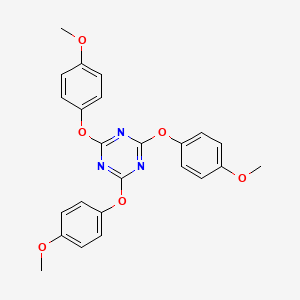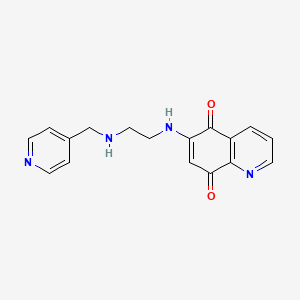
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- is a synthetic compound with the molecular formula C17H16N4O2 and a molecular weight of 308.3345 . This compound is part of the quinolinedione family, which is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- typically involves the reaction of 5,8-quinolinedione with 2-(4-pyridylmethylamino)ethylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit NAD(P)H-quinone oxidoreductase, an enzyme involved in cellular redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinolinedione derivatives, such as:
Streptonigrin: A natural antibiotic with anticancer properties.
Lavendamycin: Another quinolinedione derivative with anticancer activity.
Uniqueness
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
35976-64-8 |
|---|---|
Fórmula molecular |
C17H16N4O2 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
6-[2-(pyridin-4-ylmethylamino)ethylamino]quinoline-5,8-dione |
InChI |
InChI=1S/C17H16N4O2/c22-15-10-14(17(23)13-2-1-5-21-16(13)15)20-9-8-19-11-12-3-6-18-7-4-12/h1-7,10,19-20H,8-9,11H2 |
Clave InChI |
HXHNKQJNCXGUEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)C=C(C2=O)NCCNCC3=CC=NC=C3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


